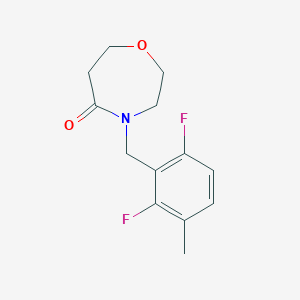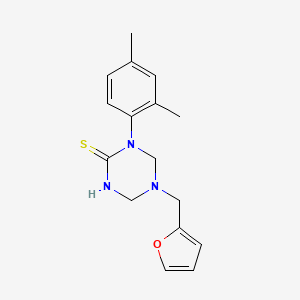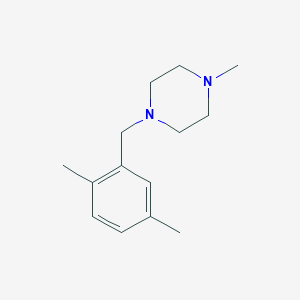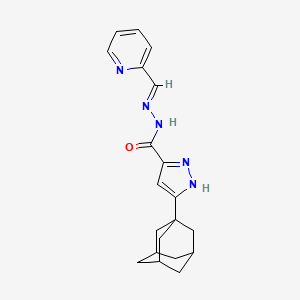![molecular formula C20H27N3O2 B5640561 N-[(3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5640561.png)
N-[(3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a broader class of chemicals that have been synthesized for various purposes, including medicinal chemistry and organic synthesis. It shares structural similarities with other compounds that have been investigated for their biological activities and chemical properties.
Synthesis Analysis
Synthesis of related compounds often involves practical and efficient methods, including esterification, intramolecular Claisen type reactions, and Suzuki−Miyaura reactions, to achieve high yields and purity without the need for chromatographic purification (Ikemoto et al., 2005).
Molecular Structure Analysis
The molecular structure of similar compounds can be elucidated using various spectroscopic techniques, such as FT-IR, NMR, MS, UV–visible spectra, and single crystal X-ray diffraction studies. These techniques provide insights into the conformation, bonding, and overall molecular geometry (Kumara et al., 2018).
Chemical Reactions and Properties
Compounds within this chemical family can undergo specific chemical reactions, including hydrolytic cleavage and condensation, to form new derivatives with potential biological applications. These reactions can lead to the formation of sulfanyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones, indicating a versatile reactivity profile (Bol’but et al., 2014).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, can be significantly influenced by the molecular structure. For example, compounds with similar molecular frameworks have been shown to crystallize in specific systems, with the space group and cell parameters determined through X-ray diffraction. These properties are critical for understanding the compound's behavior in various environments (Prabhuswamy et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are pivotal for the compound's potential applications. Investigations into the antiproliferative activity and effects on specific cellular pathways such as mTORC1 and autophagy have revealed that related compounds can modulate biological processes, suggesting potential therapeutic applications (Ai et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
N-[(3,5-dimethyl-1-propylpyrazol-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-4-10-23-15(3)18(14(2)22-23)13-21-20(24)17-9-11-25-19-8-6-5-7-16(19)12-17/h5-8,17H,4,9-13H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFAURXTYWUHAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=N1)C)CNC(=O)C2CCOC3=CC=CC=C3C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(1-azepanyl)-2-oxoethyl]-6-(4-fluorophenyl)-3(2H)-pyridazinone](/img/structure/B5640480.png)
![ethyl 2-{[3-(2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5640487.png)


![(4S)-3-[(3,5-dimethylisoxazol-4-yl)methyl]-4-isopropyl-1,3-oxazolidin-2-one](/img/structure/B5640512.png)
![(1S*,5R*)-3-[(pyridin-2-ylthio)acetyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5640531.png)
![6-chloro-4-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methylquinoline](/img/structure/B5640536.png)
![4-fluoro-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5640537.png)

![[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3,5,6-tetrafluorophenyl]methanol](/img/structure/B5640553.png)

![2-(benzylthio)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5640577.png)
![3-(2-chlorophenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5640587.png)
![2-(dimethylamino)-2-(3-fluorophenyl)-N-[4-(hydroxymethyl)benzyl]acetamide](/img/structure/B5640594.png)